2-苯氧基-N-(5-((苯基硫基)甲基)-1,3,4-噁二唑-2-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of phenoxy acetamide and its derivatives involves many chemical techniques as well as new computational chemistry applications. The process includes researching the effects of synthetic, semi-synthetic, and natural biologically active substances based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties .Molecular Structure Analysis
The molecular structure of “2-phenoxy-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide” is complex and allows for a wide range of pharmacologically interesting compounds of widely different composition .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-phenoxy-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide” are intricate. The process involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .科学研究应用
抗癌应用的设计和合成
一项研究重点介绍了 1,3,4-恶二唑衍生物作为塌陷反应介质蛋白 1 (CRMP 1) 抑制剂的合成和评估,旨在发现针对小肺癌的新治疗选择。这些衍生物(包括 2-苯氧基-N-(5-((苯硫基)甲基)-1,3,4-恶二唑-2-基)乙酰胺结构的变体)通过分子对接研究进行设计,并针对其对 NCI-H2066 肺癌细胞系的抑制作用进行评估。化合物显示出对细胞生长的显着抑制作用,表明它们作为抗癌剂的潜力 (Panchal, Rajput, & Patel, 2020)。
抗菌和抗真菌活性
1,3,4-恶二唑衍生物(包括 2-苯氧基-N-(5-((苯硫基)甲基)-1,3,4-恶二唑-2-基)乙酰胺)研究的另一个方面集中于它们的抗菌特性。研究已经合成和评估了针对革兰氏阳性菌和革兰氏阴性菌以及真菌的活性的各种衍生物。一些化合物对革兰氏阴性菌表现出比革兰氏阳性菌更高的抗菌潜力,突出了它们在新抗菌剂开发中的相关性 (Kaya et al., 2017)。
对各种生物活性的药理学评估
研究还扩展到 1,3,4-恶二唑和吡唑新型衍生物的计算和药理学评估,用于毒性评估、肿瘤抑制、抗氧化、镇痛和抗炎作用。这些研究结合了针对表皮生长因子受体 (EGFR) 和环氧合酶-2 (COX-2) 等靶标的对接,展示了这些化合物的广泛药理学潜力。一些衍生物在所有检测中都表现出有希望的结果,表明它们具有多方面的治疗应用 (Faheem, 2018)。
未来方向
属性
IUPAC Name |
2-phenoxy-N-[5-(phenylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-15(11-22-13-7-3-1-4-8-13)18-17-20-19-16(23-17)12-24-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZVTOHKLLLDHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NN=C(O2)CSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。